Khellinquinone
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Overview
Description
Khellinquinone is a chemical compound with the molecular formula C12H6O5. It is a derivative of khellin, a furanochromone class of compound isolated from the fruits and seeds of Ammi visnaga. This compound is known for its various pharmacological activities and has been traditionally used in many eastern Mediterranean countries for its medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of khellinquinone typically involves the oxidation of khellin. One common method is the use of potassium permanganate as an oxidizing agent in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective oxidation of khellin to this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is subjected to purification processes such as recrystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Khellinquinone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Various quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted quinone derivatives with different functional groups.
Scientific Research Applications
Khellinquinone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its biological activities, including anti-inflammatory, antimutagenic, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a bronchodilator and in the treatment of renal colic and ureteral stones.
Mechanism of Action
The mechanism of action of khellinquinone involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. This compound has been shown to inhibit the activity of certain enzymes, leading to reduced inflammation and oxidative damage .
Comparison with Similar Compounds
Khellinquinone is unique compared to other similar compounds due to its specific pharmacological activities and chemical structure. Similar compounds include:
Khellin: The parent compound from which this compound is derived.
Quinoline: A heterocyclic aromatic compound with various pharmacological activities.
Hydroquinone: A reduction product of this compound with different chemical properties and applications.
This compound stands out due to its specific interactions with molecular targets and its potential therapeutic applications, making it a valuable compound in scientific research and industry .
Biological Activity
Khellinquinone, a compound derived from the plant Ammi visnaga, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of this compound
This compound is a quinone derivative that exhibits notable biological effects, particularly in pharmacology and biochemistry. Its structure allows it to interact with various biological systems, leading to a range of therapeutic potentials.
Biological Activities
This compound has been studied for several key biological activities:
- Antimicrobial Properties : It has demonstrated efficacy against various microbial strains, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
- Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis in certain cancer types, suggesting its potential as an anticancer agent .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress in target cells, which can lead to cell death in cancer cells while sparing normal cells.
- Inhibition of Cell Proliferation : It affects cell cycle regulation and apoptosis pathways, particularly in cancer cells .
- Modulation of Immune Response : By influencing cytokine production and immune cell activity, this compound may enhance the body’s ability to combat infections and tumors.
Table 1: Summary of Biological Activities of this compound
Case Studies
-
Anticancer Study :
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis. The compound was shown to activate caspase pathways, leading to programmed cell death in breast and lung cancer cells. -
Anti-inflammatory Research :
In a model of acute inflammation, this compound administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions such as arthritis. -
Antimicrobial Efficacy :
A series of experiments tested this compound against common pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Properties
CAS No. |
481-71-0 |
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Molecular Formula |
C12H6O5 |
Molecular Weight |
230.17 g/mol |
IUPAC Name |
7-methylfuro[3,2-g]chromene-4,5,9-trione |
InChI |
InChI=1S/C12H6O5/c1-5-4-7(13)8-9(14)6-2-3-16-11(6)10(15)12(8)17-5/h2-4H,1H3 |
InChI Key |
HTALCQINWRTCCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C(=O)C3=C(C2=O)C=CO3 |
Origin of Product |
United States |
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